Bestatin-amido-Me
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It acts as an inhibitor of apoptosis proteins (IAP) ligand and interacts with ABL inhibitors through a linker to produce SNIPER molecules . This compound is primarily used in scientific research for its ability to induce protein degradation.
Preparation Methods
Bestatin-amido-Me is synthesized by conjugating Bestatin with an ABL inhibitor via a linker. The synthetic route involves the following steps:
Synthesis of Bestatin Derivative: Bestatin is modified to introduce an amido group.
Linker Attachment: A linker molecule is attached to the modified Bestatin.
Conjugation with ABL Inhibitor: The linker-bound Bestatin is then conjugated with an ABL inhibitor to form the final this compound compound.
Chemical Reactions Analysis
Bestatin-amido-Me undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the amido group or other functional groups in the molecule.
Substitution: Substitution reactions can occur at the amido group or other reactive sites on the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Bestatin-amido-Me has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study protein degradation mechanisms.
Biology: It helps in understanding the role of IAPs in cellular processes.
Mechanism of Action
Bestatin-amido-Me exerts its effects by binding to IAPs and promoting their degradation. The molecular targets include cIAP1 and other IAP family members. The compound forms a ternary complex with the target protein and an E3 ligase, leading to ubiquitination and subsequent proteasomal degradation of the target protein . This mechanism is crucial for its potential therapeutic applications in cancer treatment.
Comparison with Similar Compounds
Bestatin-amido-Me is unique due to its specific interaction with IAPs and ABL inhibitors. Similar compounds include:
Amastatin: Another aminopeptidase inhibitor with similar biological activities.
Pepstatin: An inhibitor of aspartic proteases, used in various biochemical studies.
These compounds share some functional similarities but differ in their specific targets and mechanisms of action.
Properties
Molecular Formula |
C17H27N3O3 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-N,4-dimethylpentanamide |
InChI |
InChI=1S/C17H27N3O3/c1-11(2)9-14(16(22)19-3)20-17(23)15(21)13(18)10-12-7-5-4-6-8-12/h4-8,11,13-15,21H,9-10,18H2,1-3H3,(H,19,22)(H,20,23)/t13-,14+,15+/m1/s1 |
InChI Key |
WXXGFNCJBKSHFH-ILXRZTDVSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC)NC(=O)C(C(CC1=CC=CC=C1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.